REACTION_SMILES
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[CH2:1]([O:2][C:3](=[O:4])[c:6]1[cH:7][nH:8][c:9]2[cH:10][cH:11][c:12]([CH2:15][CH2:16][c:17]3[cH:18][cH:19][cH:20][cH:21][cH:22]3)[cH:13][c:14]12)[CH3:5].[CH3:26][CH2:27][OH:28].[ClH:25].[K+:24].[OH-:23]>>[cH:6]1[cH:7][nH:8][c:9]2[cH:10][cH:11][c:12]([CH2:15][CH2:16][c:17]3[cH:18][cH:19][cH:20][cH:21][cH:22]3)[cH:13][c:14]12
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Name
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CCOC(=O)c1c[nH]c2ccc(CCc3ccccc3)cc12
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1c[nH]c2ccc(CCc3ccccc3)cc12
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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c1ccc(CCc2ccc3[nH]ccc3c2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |